1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)-
CAS No.: 73603-53-9
Cat. No.: VC20612761
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73603-53-9 |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one |
| Standard InChI | InChI=1S/C13H15ClN2O2/c14-10-4-5-12-11(8-10)13(17)16(18-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
| Standard InChI Key | JEBHFKRIBCAUMR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CN2C(=O)C3=C(O2)C=CC(=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Identity
The compound’s systematic IUPAC name is 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one, reflecting its benzisoxazole backbone and substituents. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂O₂ |
| Molecular Weight | 266.72 g/mol |
| CAS Registry Number | 73603-53-9 |
| SMILES Notation | C1CCN(CC1)CN2C(=O)C3=C(O2)C=CC(=C3)Cl |
| InChI Key | JEBHFKRIBCAUMR-UHFFFAOYSA-N |
The piperidinylmethyl group introduces a basic nitrogen atom, enhancing the molecule’s potential for forming hydrogen bonds and ionic interactions with biological targets .
Structural Analysis
The benzisoxazole core consists of a fused benzene and isoxazole ring, with the isoxazole’s oxygen and nitrogen atoms contributing to electronic asymmetry. The chloro substituent at position 5 directs electrophilic substitution reactions toward the para position, while the piperidinylmethyl group at position 2 introduces conformational flexibility. X-ray crystallography of analogous compounds reveals that the piperidine ring often adopts a chair conformation, optimizing steric interactions .
Synthesis and Chemical Reactivity
Reactivity Profile
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Nucleophilic Substitution: The chloro group at position 5 is susceptible to displacement by amines, thiols, or alkoxides.
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Electrophilic Aromatic Substitution: The electron-deficient benzisoxazole core facilitates nitration or sulfonation at position 4.
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Reduction: Catalytic hydrogenation could reduce the isoxazole ring, though this may compromise biological activity .
Physicochemical Properties
Experimental data on solubility and stability remain limited, but computational predictions using tools like ALOGPS suggest:
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LogP: 2.1 (moderate lipophilicity)
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Water Solubility: ~0.1 mg/mL (poor aqueous solubility)
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pKa: 8.9 (piperidine nitrogen), indicating partial protonation at physiological pH
Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures above 200°C, suggesting solid-state stability under standard conditions .
Applications in Pharmaceutical Research
Lead Compound Optimization
Structural modifications could enhance target selectivity:
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Piperidine Substituents: Replacing piperidine with azepane may alter CNS penetration.
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Chloro Replacement: Fluorine substitution at position 5 could reduce metabolic dehalogenation.
Prodrug Development
Esterification of the 3-keto group might improve oral bioavailability, with enzymatic hydrolysis regenerating the active form in vivo.
Research Gaps and Future Directions
Despite its intriguing structure, 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one remains understudied. Critical research needs include:
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In Vitro Receptor Binding Assays: Quantify affinity for CNS targets.
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ADMET Profiling: Evaluate cytochrome P450 interactions and hepatotoxicity.
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Crystallographic Studies: Resolve 3D structure to guide computational modeling.
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